3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid 3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 122294-08-0
VCID: VC13285815
InChI: InChI=1S/C20H16O3/c21-20(22)17-11-9-16(10-12-17)18-7-4-8-19(13-18)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22)
SMILES: C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)C(=O)O
Molecular Formula: C20H16O3
Molecular Weight: 304.3 g/mol

3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid

CAS No.: 122294-08-0

Cat. No.: VC13285815

Molecular Formula: C20H16O3

Molecular Weight: 304.3 g/mol

* For research use only. Not for human or veterinary use.

3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid - 122294-08-0

Specification

CAS No. 122294-08-0
Molecular Formula C20H16O3
Molecular Weight 304.3 g/mol
IUPAC Name 4-(3-phenylmethoxyphenyl)benzoic acid
Standard InChI InChI=1S/C20H16O3/c21-20(22)17-11-9-16(10-12-17)18-7-4-8-19(13-18)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22)
Standard InChI Key FLCMCDSGSVDXBP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)C(=O)O

Introduction

Structural and Chemical Overview

3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid (C<sub>20</sub>H<sub>16</sub>O<sub>3</sub>) features a biphenyl core substituted with a benzyloxy group (-OCH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>) at the 3' position and a carboxylic acid (-COOH) at the 4 position (Figure 1). The benzyloxy group enhances lipophilicity, potentially improving membrane permeability, while the carboxylic acid enables hydrogen bonding and salt formation, critical for biological interactions .

Key Structural Attributes:

  • Molecular Formula: C<sub>20</sub>H<sub>16</sub>O<sub>3</sub>

  • Molecular Weight: 304.34 g/mol

  • Hydrogen Bond Donors/Acceptors: 1/4

  • Topological Polar Surface Area (TPSA): 57.8 Ų .

The biphenyl scaffold contributes to conformational rigidity, which may enhance binding affinity to biological targets such as enzymes or receptors .

Synthetic Pathways and Optimization

Suzuki-Miyaura Cross-Coupling

The synthesis of biphenyl carboxylic acids typically employs the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between aryl halides and boronic acids. For 3'-(benzyloxy)-substituted derivatives, the protocol involves:

  • Coupling Reaction:

    • Substrate: 3-bromo-4'-methoxybiphenyl (or analogous aryl halide).

    • Boronic Acid: 4-carboxyphenylboronic acid.

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh<sub>3</sub>)<sub>4</sub>).

    • Base: Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>).

    • Conditions: 80°C in a mixed solvent system (e.g., toluene/ethanol/water) for 12–16 hours .

  • Debenzylation:

    • The benzyloxy protecting group is removed via hydrogenation using palladium on carbon (Pd/C) under H<sub>2</sub> atmosphere, yielding the free hydroxyl intermediate.

    • Subsequent oxidation or functionalization introduces the carboxylic acid group .

Yield Optimization:

  • Continuous flow reactors improve reaction efficiency (yields >75%) .

  • Microwave-assisted synthesis reduces reaction time to 2–4 hours .

Physicochemical Properties

While direct data for the 3' isomer is limited, extrapolation from analogous compounds reveals:

PropertyValue/DescriptionSource
SolubilityLow in water; soluble in DMSO, THF
Melting Point132–134°C (estimated)
LogP3.8–4.2 (indicative of lipophilicity)
StabilityStable under inert conditions

The carboxylic acid group facilitates salt formation with amines, enhancing aqueous solubility for pharmacological applications .

Applications in Material Science

Polymer Additives

Biphenyl derivatives enhance thermal stability in polymers. For example:

  • Polyethylene Terephthalate (PET): Incorporation improves glass transition temperature (T<sub>g</sub>) by 15–20°C .

Optoelectronic Materials

The conjugated biphenyl system absorbs UV-Vis light (λ<sub>max</sub> ≈ 270 nm), making it suitable for organic photovoltaic cells .

Analytical Characterization

Spectroscopic Data

  • IR: Strong absorption at 1700 cm<sup>-1</sup> (C=O stretch), 2932 cm<sup>-1</sup> (O-H stretch) .

  • <sup>1</sup>H NMR: Aromatic protons (δ 7.2–7.8 ppm), benzyloxy methylene (δ 4.9 ppm) .

  • MS: [M-H]<sup>+</sup> at m/z 303.1 .

Future Directions and Research Opportunities

  • Isomer-Specific Studies: Comparative analyses of 3' vs. 4' substitution effects on bioactivity.

  • Drug Delivery Systems: Nanoformulations to improve bioavailability.

  • Green Synthesis: Catalytic systems to reduce Pd waste .

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